(4-Amino-2-oxabicyclo[2.2.2]octan-1-YL)methanol hydrochloride
CAS No.:
Cat. No.: VC18057899
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16ClNO2 |
|---|---|
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | (4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c9-7-1-3-8(5-10,4-2-7)11-6-7;/h10H,1-6,9H2;1H |
| Standard InChI Key | HZNNNZLEJOITEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1(CO2)N)CO.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . Its IUPAC name, (4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride, reflects the bicyclic scaffold containing an oxygen atom (oxa), an amino group at position 4, and a hydroxymethyl group at position 1 . The hydrochloride salt enhances its solubility in polar solvents, a critical feature for pharmaceutical applications .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| CAS Number | 2361122-53-2 | |
| SMILES | OCC1(CC2)OCC2(N)CC1.[H]Cl | |
| Purity (Commercial) | ≥95% |
Structural Analysis
The bicyclo[2.2.2]octane system imposes significant steric constraints, stabilizing the molecule’s conformation. X-ray crystallography of analogous compounds (e.g., AM-8722) reveals that the oxabicyclo framework enforces a chair-like geometry, optimizing interactions with biological targets like bacterial DNA gyrase . The amino and hydroxymethyl groups enable hydrogen bonding and derivatization, respectively .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step strategies:
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Bicyclic Core Formation: Cyclization of precursor diols or epoxides under acidic or basic conditions generates the oxabicyclo[2.2.2]octane skeleton .
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Functionalization: Introduction of the amino group via reductive amination or nucleophilic substitution, followed by hydroxymethylation using formaldehyde or glycolaldehyde .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
A representative synthesis from AChemBlock (CAS 2361122-53-2) employs a Heck coupling followed by hydrogenation and Boc deprotection, achieving a 95% purity product .
Table 2: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| Vinyl oxabicyclooctane | Core structure precursor | |
| Boc-protected amine | Amino group introduction | |
| Hydroxymethyl derivative | Final functionalization step |
Reactivity
The compound participates in reactions typical of amines and alcohols:
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Acylation: The amino group reacts with acyl chlorides to form amides.
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Esterification: The hydroxymethyl group forms esters with carboxylic acids .
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Salt Exchange: The hydrochloride can be converted to other salts (e.g., sulfate) for tailored solubility .
Applications in Research and Industry
Medicinal Chemistry
The compound’s rigid scaffold mimics natural product architectures, making it a promising pharmacophore:
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Antibacterial Agents: Analogous oxabicyclo compounds (e.g., AM-8722) inhibit bacterial DNA gyrase and topoisomerase IV, showing efficacy against Staphylococcus aureus and Escherichia coli .
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GPR120 Modulators: Patents disclose oxabicyclo[2.2.2] derivatives as potential treatments for diabetes and metabolic disorders by targeting G-protein-coupled receptors .
Materials Science
The bicyclic framework’s stability is exploited in:
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Polymer Crosslinkers: Enhances thermal resistance in epoxy resins.
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Ligand Design: Coordinates transition metals in catalytic systems .
| Parameter | Value | Source |
|---|---|---|
| GHS Pictogram | ⚠️ (Warning) | |
| Precautionary Statements | P280, P305+P351+P338 | |
| Storage | Dry, inert atmosphere, 2–8°C |
Recent Advances and Future Directions
Pharmacokinetic Optimization
Studies on AM-8722 highlight challenges in oral bioavailability due to P-glycoprotein efflux . Structural analogs, including (4-amino-2-oxabicyclo[2.2.2]octan-1-yl)methanol hydrochloride, are being modified with PEGylated linkers to improve absorption .
Sustainable Synthesis
Catalytic metathesis methods (e.g., RRM) are emerging to streamline bicyclic compound production, reducing waste .
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